Seclidemstat, also known as Seclidemstat mesylate or SP-2577 mesylate, is a potent inhibitor of lysine-specific demethylase 1, which is also referred to as LSD1. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with genetic rearrangements such as Ewing sarcoma and myelodysplastic syndromes. Seclidemstat is currently undergoing clinical trials to evaluate its efficacy and safety in treating these malignancies .
Seclidemstat is classified as a non-covalent, reversible inhibitor of LSD1. It is synthesized from a series of chemical precursors and has been developed by Salarius Pharmaceuticals. The compound is notable for its ability to disrupt the transcriptional activity of oncogenic fusion proteins that are implicated in certain cancers . The chemical structure of Seclidemstat allows it to interact specifically with the active site of LSD1, inhibiting its demethylation activity on histone proteins.
The synthesis of Seclidemstat involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical reactions including acylation and sulfonation to introduce functional groups necessary for biological activity.
Seclidemstat's molecular formula is C₁₄H₁₅N₃O₄S, and it has a molecular weight of approximately 325.35 g/mol. The structure features several functional groups that contribute to its inhibitory activity:
The three-dimensional conformation allows for optimal fit within the LSD1 enzyme's active site, facilitating effective inhibition .
Seclidemstat primarily acts through non-covalent interactions with LSD1, inhibiting its enzymatic activity. Key reactions involved in its mechanism include:
Seclidemstat exerts its pharmacological effects by inhibiting the demethylation activity of LSD1 on histone proteins. This inhibition results in:
The compound's effectiveness has been demonstrated in preclinical studies, showing significant potency against specific cancer types.
Seclidemstat exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in oncology .
Seclidemstat is primarily being investigated for its role in cancer therapy. Its applications include:
The ongoing research into Seclidemstat highlights its promise as a targeted therapy aimed at specific genetic alterations present in various tumors.
Seclidemstat mesylate (SP-2577 mesylate) is a first-in-class, orally bioavailable small molecule inhibitor designed for the selective, reversible, and non-competitive inhibition of lysine-specific demethylase 1 (LSD1/KDM1A). Its discovery stemmed from rational drug design targeting the flavin adenine dinucleotide (FAD)-binding pocket of LSD1, a key epigenetic eraser enzyme. Developed by Salarius Pharmaceuticals, seclidemstat emerged from structure-activity relationship (SAR) optimization to enhance binding kinetics and cellular permeability while minimizing off-target effects on homologous monoamine oxidases (MAO-A/B) [1] [6].
Biochemically, seclidemstat exhibits high-affinity binding to LSD1 with an IC₅₀ of 13 nM and a Kᵢ of 31 nM in enzymatic assays. Its non-competitive inhibition mechanism distinguishes it from covalent LSD1 inhibitors by enabling temporal control over target engagement and reducing the risk of irreversible enzymatic damage. The mesylate salt formulation enhances solubility and oral bioavailability, supporting its clinical development pathway [1] [6]. Preclinical pharmacokinetic studies demonstrated favorable blood-brain barrier penetration, suggesting potential applicability for central nervous system malignancies [6].
Table 1: Biochemical and Pharmacological Profile of Seclidemstat Mesylate
Property | Value | Significance |
---|---|---|
Target IC₅₀ | 13 nM | High potency against LSD1/KDM1A |
Inhibition Constant (Kᵢ) | 31 nM | Strong binding affinity |
Selectivity vs. MAO-A/B | >100-fold | Reduced risk of off-target neurological side effects |
Mechanism | Reversible, non-competitive | Tunable epigenetic modulation; lower risk of irreversible damage |
Oral Bioavailability | High | Facilitates outpatient dosing regimens |
Key developmental milestones include the initiation of the Phase 1/2 trial (NCT03600649) in 2018 for relapsed/refractory Ewing sarcoma and the completion of a Phase 1 trial (NCT03895684) for advanced solid tumors in 2023. Seclidemstat’s clinical progression was accelerated by its designation as an orphan drug, reflecting its potential in underserved oncology indications [2] [3].
LSD1 (KDM1A) demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), exerting context-dependent control over gene expression. In oncology, LSD1 is aberrantly overexpressed in diverse cancers, where it drives oncogenesis through three primary mechanisms: (1) silencing tumor suppressor genes by removing activating H3K4 methylation marks, (2) enhancing oncogene expression via removal of repressive H3K9 methylation, and (3) facilitating cancer stem cell maintenance and epithelial-mesenchymal transition (EMT) [4] [8].
In Ewing sarcoma, LSD1 is a core component of the oncogenic fusion protein EWSR1-FLI1 transcriptional complex. Here, seclidemstat disrupts the scaffolding function of LSD1, independent of its demethylase activity, thereby inhibiting the transcriptional program driven by the fusion protein. This dual epigenetic/scaffolding inhibition uniquely positions seclidemstat to target Ewing sarcoma’s genetic vulnerability [2] [9]. In SWI/SNF-mutated ovarian cancers, LSD1 inhibition with seclidemstat reactivates endogenous retroviruses (ERVs), stimulating interferon-beta (IFNβ) pathways and promoting antitumor immunity. This immunomodulatory effect sensitizes tumors to checkpoint inhibitors by upregulating PD-L1 expression [1] [6].
Table 2: Therapeutic Mechanisms of Seclidemstat Across Cancer Types
Cancer Type | LSD1-Driven Pathology | Seclidemstat’s Action | Preclinical/Clinical Evidence |
---|---|---|---|
Ewing Sarcoma | EWSR1-FLI1 transcriptional complex stabilization | Disrupts LSD1 scaffolding function; reactivates tumor suppressors | Phase 2 trial: tumor regression in relapsed patients [2] |
Ovarian Cancer (SWI/SNF mutant) | Repressed ERV expression | Induces ERV expression → activates IFNβ pathway → enhances immunogenicity | In vitro: ↑ PD-L1 expression (3 μM) [1] [6] |
BRAF-mutant Colorectal Cancer | Lineage plasticity → neuroendocrine transdifferentiation | Blocks STAT3/LSD1 interaction; maintains adenocarcinoma differentiation | In vivo: ↓ enteroendocrine cells in orthotopic models [5] |
Oral Squamous Cell Carcinoma (OSCC) | STAT3 hyperactivation; immunosuppression | Suppresses CDK7/STAT3 phosphorylation; ↑ CD8+ T-cell infiltration | Murine/feline models: tumor regression [10] |
Additionally, seclidemstat counters targeted therapy resistance in BRAF-mutant colorectal cancer (CRC). Combined BRAF/EGFR inhibition enriches enteroendocrine cells (EECs), a neuroendocrine lineage associated with treatment resistance. Seclidemstat blocks LSD1-CoREST2-STAT3 interactions, preventing this lineage shift and enhancing the durability of BRAF/EGFR-targeted regimens [5].
Seclidemstat mesylate has garnered significant regulatory recognition for its potential in rare cancers. The U.S. FDA granted Orphan Drug Designation (ODD) for Ewing sarcoma in 2019, Fast Track Designation (FTD) in 2020 for relapsed/refractory Ewing sarcoma, and Rare Pediatric Disease (RPD) designation [2] [9]. These designations reflect both the high unmet need in these malignancies and seclidemstat’s mechanistic promise.
The European Medicines Agency (EMA) added seclidemstat to its Priority Medicines (PRIME) scheme for Ewing sarcoma in 2021, acknowledging its potential clinical advantage over existing therapies. PRIME status provides enhanced regulatory support, including accelerated assessment and protocol assistance [7]. Collectively, these designations enable Salarius Pharmaceuticals to access incentives such as tax credits, waived FDA application fees, and seven years of market exclusivity post-approval in the U.S., and ten years in the EU [3] [7].
Table 3: Orphan Indications and Prevalence
Indication | Prevalence (EU) | Key Designations | Clinical Trial Phase |
---|---|---|---|
Ewing Sarcoma | <2/100,000 | FDA: ODD, FTD, RPD; EMA: PRIME | Phase 1/2 (NCT03600649) |
Desmoplastic Small Round Cell Tumor | <1/100,000 | FDA: ODD | Phase 2 [3] |
Myxoid Liposarcoma | <1/100,000 | FDA: ODD | Phase 2 [3] |
Chronic Myelomonocytic Leukemia | 4–5/100,000 | FDA: ODD | Phase 1/2 [3] |
In 2024, the FDA removed a partial clinical hold on Salarius’ Phase 1/2 Ewing sarcoma trial after reviewing comprehensive safety data, enabling continued dose expansion. This decision underscores regulatory confidence in seclidemstat’s risk-benefit profile in advanced pediatric and adult populations [2]. The trial’s expansion arm aims to enroll 30 patients with first-relapse Ewing sarcoma, a population with a 5-year survival of <15% [2] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: